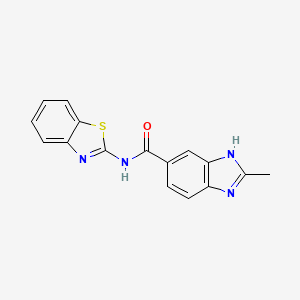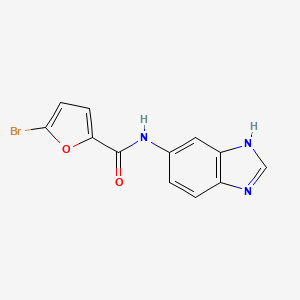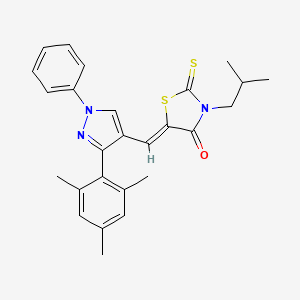![molecular formula C18H19N7O B15104232 N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15104232.png)
N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The tetrazole ring is often formed via the cyclization of an azide with a nitrile or other suitable precursor in the presence of a catalyst such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would produce corresponding amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole and tetrazole derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Applications in the development of new materials with specific properties, such as catalysts or sensors
作用机制
The mechanism of action of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with proteins that recognize carboxylic acids. These interactions can modulate signaling pathways and biological processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of three distinct pharmacophores: benzimidazole, tetrazole, and pyridine carboxamide. This combination may confer a unique spectrum of biological activities and potential therapeutic applications that are not observed in compounds containing only one or two of these moieties .
属性
分子式 |
C18H19N7O |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C18H19N7O/c1-12(2)17-20-14-5-3-4-6-15(14)24(17)10-8-19-18(26)13-7-9-25-16(11-13)21-22-23-25/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,26) |
InChI 键 |
YYKJSZSNDGBFGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)C3=CC4=NN=NN4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one](/img/structure/B15104174.png)
![7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B15104189.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B15104192.png)
![5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15104194.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B15104197.png)

![N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104216.png)
![N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B15104225.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15104234.png)

![3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104247.png)
